2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
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Overview
Description
2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a synthetic organic compound that features a unique combination of azetidine, pyridine, and acetonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring can be formed through cyclization reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via nucleophilic substitution reactions.
Attachment of the Pyridine Ring: The pyridine ring can be attached through coupling reactions, such as Suzuki or Heck coupling.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2-(3-(Amino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile: Similar structure but with an amino group instead of a methylamino group.
2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-2-yl)acetonitrile: Similar structure but with the pyridine ring in a different position.
2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-4-yl)acetonitrile: Similar structure but with the pyridine ring in another different position.
Uniqueness
The uniqueness of 2-(3-(Methylamino)azetidin-1-yl)-2-(pyridin-3-yl)acetonitrile lies in its specific combination of functional groups, which can confer distinct chemical properties and biological activities compared to similar compounds.
Properties
Molecular Formula |
C11H14N4 |
---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
2-[3-(methylamino)azetidin-1-yl]-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C11H14N4/c1-13-10-7-15(8-10)11(5-12)9-3-2-4-14-6-9/h2-4,6,10-11,13H,7-8H2,1H3 |
InChI Key |
BWAPEHNSPMIQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(C#N)C2=CN=CC=C2 |
Origin of Product |
United States |
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